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Compound of Interest

Compound Name: Rebalance

Cat. No.: B12800153

This guide provides an objective comparison of the Rebalance compound (sulfadiazine and
pyrimethamine) with its primary alternatives for the treatment of Equine Protozoal
Myeloencephalitis (EPM). The information presented is based on available independent
validation studies and clinical trial data to assist researchers, scientists, and drug development
professionals in their evaluation of these therapeutic agents.

Overview of EPM Treatments

Equine Protozoal Myeloencephalitis is a neurological disease in horses primarily caused by the
protozoan Sarcocystis neurona. Treatment focuses on antiprotozoal drugs that can cross the
blood-brain barrier to eliminate the parasite from the central nervous system. The FDA has
approved three primary treatments for EPM:

» Rebalance®: A combination of sulfadiazine and pyrimethamine.
e Marquis®: Ponazuril
o Protazil®: Diclazuril

In addition to these FDA-approved options, veterinarians may use compounded formulations,
such as a combination of decoquinate and levamisole.

Comparative Efficacy and Treatment Protocols
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The following tables summarize the quantitative data from clinical studies on the FDA-approved
treatments for EPM. It is important to note that these data are derived from separate studies
and not from a single head-to-head comparative trial.
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Pyrimethamine effectiveness [3]. a, decreased
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animal safety
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Mechanism of Action: Signaling Pathway

The Rebalance compound utilizes a synergistic combination of sulfadiazine and
pyrimethamine to inhibit folic acid synthesis in Sarcocystis neurona at two distinct points. This
dual blockade is crucial for halting the parasite's replication and survival.

Sarcocystis neurona Folic Acid Synthesis Pathway
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Folic acid synthesis inhibition by Rebalance.

Experimental Protocols

Below are summaries of the methodologies used in key clinical trials for the FDA-approved
EPM treatments.

Rebalance® (Sulfadiazine and Pyrimethamine) Field
Effectiveness Study

o Study Design: A multi-site, randomized field effectiveness evaluation of two dose levels of
Rebalance® Antiprotozoal Oral Suspension. The study utilized historical controls.[3]

e Animals: 97 horses of various breeds and ages were enrolled in the study.[3]

e Dosage and Administration: Horses were randomly assigned to one of two treatment groups:
1) 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine daily (1X dose), or 2) 40 mg/kg
sulfadiazine and 2 mg/kg pyrimethamine daily (2X dose). The oral suspension was
administered for a minimum of 90 days.[1][3]
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» Evaluation: A physical and neurological examination, along with a complete blood profile,
was conducted at the end of each 30-day treatment period for the first 90 days. At the end of
the 90-day period, a videotaped neurological assessment and analysis of cerebrospinal fluid
(CSF) and serum samples were performed. Treatment could be extended in 30-day
increments up to 270 days based on clinical improvement and CSF immunoblot analysis.[1]

e Outcome Measures: Treatment success was based on the degree of clinical improvement
and the results of the CSF immunoblot analysis on day 90 and beyond.[1]

Marquis® (Ponazuril) Clinical Trial
» Study Design: A randomized clinical trial to assess the efficacy of ponazuril for naturally
occurring EPM.[5][6]

e Animals: 101 horses with EPM were included in the study.[5][6]

o Dosage and Administration: Horses were randomly allocated to receive ponazuril 15% oral
paste at either 5 mg/kg or 10 mg/kg body weight for 28 consecutive days.[5][6]

o Evaluation: Horses were evaluated clinically and through analysis of blood and cerebrospinal
fluid (CSF) before treatment, at 28 days, and at 118 days after the start of treatment.[5][6]

e Outcome Measures: Clinical success was defined as an improvement in the neurologic
score by at least one grade (on a 0 to 5 scale) or conversion to a negative status on the
Western blot for S. neurona antibodies in the CSF by 90 days after treatment cessation.[5][6]

Experimental Workflow for a Typical EPM Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating an EPM
therapeutic.
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Generalized workflow for an EPM clinical trial.

Conclusion

The available data from independent and manufacturer-sponsored studies indicate that
Rebalance® (sulfadiazine and pyrimethamine), Marquis® (ponazuril), and Protazil® (diclazuril)
all demonstrate comparable efficacy in the treatment of Equine Protozoal Myeloencephalitis,
with success rates generally reported in the 60-70% range. The primary differences between
these treatments lie in their duration of administration, cost, and potential side effect profiles.
The synergistic action of sulfadiazine and pyrimethamine in Rebalance® provides a dual-front
attack on the folic acid synthesis pathway of Sarcocystis neurona. The choice of treatment
should be made in consultation with a veterinarian, considering the specific clinical
presentation of the horse and other relevant factors. Further head-to-head comparative studies
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would be beneficial for a more definitive assessment of the relative performance of these
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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